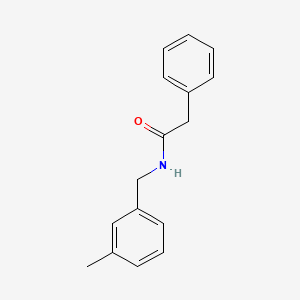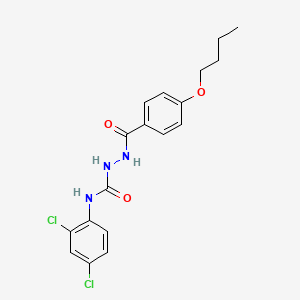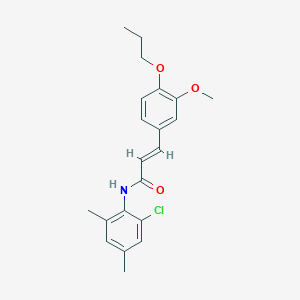![molecular formula C17H18ClN3O2S B4628242 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide
説明
Synthesis Analysis
The synthesis of compounds similar to N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide involves complex reactions that often target enhancing specific biological activities. For example, the synthesis and biological evaluation of a series of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor showcase the intricate processes involved in developing compounds with desired biological effects. The nature of substituents on the phenyl ring tethered to the piperazine is crucial, influencing the allosteric enhancer activity significantly (Romagnoli et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing the piperazine ring and thiophene derivatives is complex and plays a critical role in their biological activities. For instance, the crystal structure of N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, characterized by X-ray analysis, helps in understanding the interactions and conformational stability of such compounds. This particular compound crystallizes in the monoclinic space group, providing insights into its stereochemistry and potential binding modes (Balaban et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide and similar compounds can be inferred from studies on their synthesis and interaction with biological targets. For example, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and their characterization reveal how modifications in chemical structure affect their CNS depressant activity. This suggests the potential for tailoring the chemical properties of these compounds for specific biological activities (Bhattacharjee et al., 2011).
科学的研究の応用
Catalysis and Organic Synthesis
Compounds related to N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide have been investigated for their catalytic properties. For instance, l-Piperazine-2-carboxylic acid derived N-formamides show promise as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Neuropharmacological Research
Certain piperazine derivatives have been evaluated for their neuropharmacological effects. For example, casopitant, a compound incorporating a piperazine moiety similar to that in the target compound, is a potent neurokinin-1 (NK1) receptor antagonist developed for the prevention of chemotherapy-induced and postoperative nausea and vomiting. This highlights the potential of piperazine derivatives in neuropharmacological research and drug development (Miraglia et al., 2010).
Antipsychotic Agent Development
Exploration of heterocyclic carboxamides, which share a structural resemblance to N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide, suggests potential applications in developing antipsychotic agents. These compounds have been studied for their binding affinities to dopamine and serotonin receptors, indicating the utility of such structures in psychiatric medication research (Norman et al., 1996).
Anti-acetylcholinesterase Activity
Piperidine derivatives have also been investigated for their anti-acetylcholinesterase activity, suggesting applications in treating neurodegenerative disorders like Alzheimer's disease. This underscores the therapeutic potential of compounds with piperidine and related structures in the development of treatments for cognitive impairments (Sugimoto et al., 1990).
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12(22)20-7-9-21(10-8-20)16-13(18)4-2-5-14(16)19-17(23)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMZYMXKXRDXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)

![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)


![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)
![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)